molecular formula C14H15N3O2 B2763637 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2175581-17-4

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2763637
CAS RN: 2175581-17-4
M. Wt: 257.293
InChI Key: WUXLNUBHOXGFML-UHFFFAOYSA-N
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Description

The compound “1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . These types of compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used as antipsychotic drug substances .


Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzoxazol ring and a piperazine moiety . The compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include a molecular weight of 231.25 . They are typically in powder form and are stored at room temperature .

Future Directions

The development of new analogs of bioactive heterocyclic compounds, like “1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one”, is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on improving the synthesis process, exploring the biological activity of these compounds, and developing new applications in pharmacology .

properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-13(18)16-7-9-17(10-8-16)14-15-11-5-3-4-6-12(11)19-14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXLNUBHOXGFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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